2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Catalog No.
S3207598
CAS No.
2060008-44-6
M.F
C12H7BrN2O2S
M. Wt
323.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1...

CAS Number

2060008-44-6

Product Name

2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

IUPAC Name

2-[(5-bromo-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione

Molecular Formula

C12H7BrN2O2S

Molecular Weight

323.16

InChI

InChI=1S/C12H7BrN2O2S/c13-9-5-14-10(18-9)6-15-11(16)7-3-1-2-4-8(7)12(15)17/h1-5H,6H2

InChI Key

MTZZMKJRSMQMDD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=C(S3)Br

solubility

not available

-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione: Current Research Applications (Lack of Information)

There is currently no scientific research available on the specific application of 2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione. Chemical databases like PubChem [] and Espiacbase [] do not contain any entries for this molecule with regards to its biological activity or use in scientific research.

Possible reasons for the lack of information:

  • The molecule may be very new and not yet explored in research settings.
  • It could be a proprietary compound not available for public research.
  • It might not have any relevant biological properties for scientific investigation.

Future Research Directions

Given the structural features of 2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, future research could explore its potential applications in various fields:

  • Medicinal Chemistry: The thiazole and isoindole moieties are present in many bioactive molecules [, ]. Research could investigate the molecule's interaction with specific biological targets to identify potential therapeutic applications.
  • Material Science: The molecule's structure suggests it might have interesting properties for material science applications. Studies could explore its conductivity, thermal stability, or self-assembly behavior.

The compound 2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule characterized by its unique structural features, which include a thiazole ring and an isoindole moiety. The chemical formula for this compound is C12H10BrN2O3SC_{12}H_{10}BrN_2O_3S, with a molecular weight of approximately 344.19 g/mol. The presence of the thiazole ring contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The isoindole structure is known for its diverse pharmacological properties, while the bromine substituent and thiazole moiety enhance the compound's potential applications in drug development. This compound's synthesis and characterization have been explored in various studies, indicating its relevance in the field of organic synthesis and medicinal chemistry.

The chemical reactivity of 2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can be attributed to both its isoindole and thiazole components. The thiazole ring is particularly reactive due to the presence of nitrogen and sulfur atoms, which can participate in nucleophilic substitutions and other electrophilic reactions.

Key reactions involving this compound include:

  • Nucleophilic Substitution: The bromine atom on the thiazole can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: The carbonyl groups in the isoindole structure can participate in condensation reactions with amines or alcohols to form more complex derivatives.
  • Cyclization Reactions: The compound can undergo cyclization with other reactive species to form new heterocyclic structures.

The biological activities associated with 2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione are significant due to the pharmacological properties of its structural components. Compounds containing thiazole and isoindole rings are known for their diverse biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives of thiazoles exhibit potent antimicrobial properties against various bacterial strains .
  • Anticancer Properties: Isoindoles have been reported to possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects: Some derivatives may also exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines.

The synthesis of 2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves several key steps:

  • Formation of Thiazole Derivative: A precursor containing a bromoacetyl group can be reacted with thiourea under acidic conditions to yield a thiazole derivative .

    Example reaction:
    text
    2-bromoacetophenone + thiourea → 5-bromo-thiazole
  • Formation of Isoindole Structure: The isoindole core can be synthesized via cyclization reactions from appropriate precursors such as phthalimide derivatives.
  • Final Coupling Reaction: The thiazole derivative is then coupled with the isoindole structure to form the target compound through a suitable coupling reaction (e.g., using a base or coupling agent).

The applications of 2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione are primarily found in medicinal chemistry:

  • Drug Development: Due to its antimicrobial and anticancer properties, this compound may serve as a lead structure for developing new pharmaceuticals.
  • Biological Research: Its unique structure allows it to be used in studies exploring enzyme inhibition or receptor interactions.
  • Material Science: Potential applications may extend into materials science where organic compounds with specific electronic properties are required.

Interaction studies involving this compound focus on its ability to bind with biological targets such as enzymes or receptors. Preliminary studies suggest that compounds bearing thiazoles can interact with topoisomerases and other enzymes involved in DNA replication and repair processes .

Such interactions are crucial for understanding the mechanism of action behind the biological activities observed and can guide further modifications to enhance efficacy or reduce toxicity.

Several compounds share structural similarities with 2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
5-Bromo-indoleIndole core with bromine substitutionAntimicrobial, anticancer
Thiazolidine derivativesThiazole ring fused with other heterocyclesAntimicrobial, anti-inflammatory
Isoindoline derivativesIsoindoline coreAnticancer

Unique Aspects

The uniqueness of 2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific combination of both thiazole and isoindole functionalities that synergistically enhance its biological activity compared to other derivatives lacking one of these moieties.

XLogP3

2.5

Dates

Last modified: 08-18-2023

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